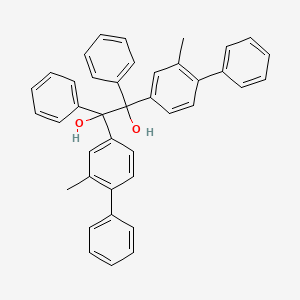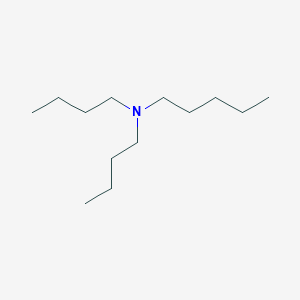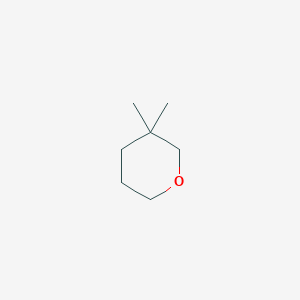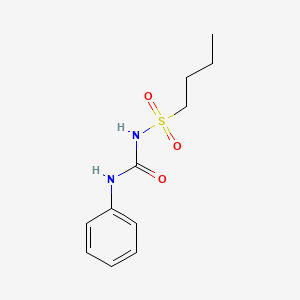
N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is a chemical compound that features a sulfonyl group attached to a butane chain and a phenylcarbamimidic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid typically involves the reaction of butane-1-sulfonyl chloride with phenylcarbamimidic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcarbamimidic acid moiety may also interact with nucleic acids and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Butane-1-sulfonyl)-N’-methylcarbamimidic acid: Similar structure but with a methyl group instead of a phenyl group.
N-(Butane-1-sulfonyl)-N’-ethylcarbamimidic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance interactions with aromatic systems in biomolecules, potentially leading to distinct biological effects.
Eigenschaften
CAS-Nummer |
5454-59-1 |
|---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-butylsulfonyl-3-phenylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-9-17(15,16)13-11(14)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
WPHUEDNSMTZWSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)

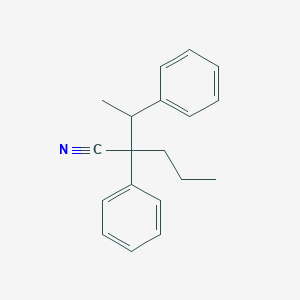
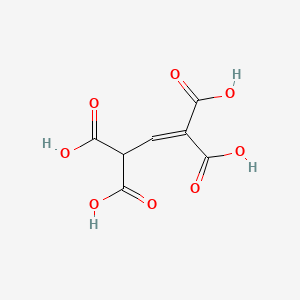

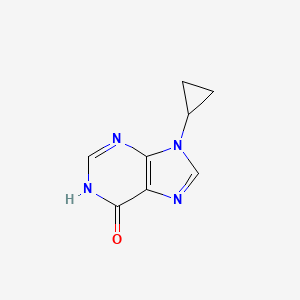
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
